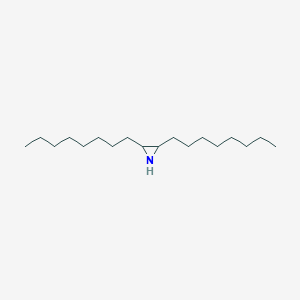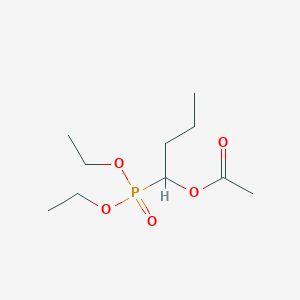
1-(Diethoxyphosphoryl)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)butyl acetate is an organophosphorus compound with the molecular formula C10H21O5P It is characterized by the presence of a diethoxyphosphoryl group attached to a butyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)butyl acetate can be synthesized through a multi-step process involving the reaction of butyl acetate with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of immobilized catalysts and advanced distillation techniques ensures efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethoxyphosphoryl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid or base catalysts facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
1-(Diethoxyphosphoryl)butyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Diethoxyphosphoryl)butyl acetate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in studying phosphorylation processes and developing enzyme inhibitors .
Comparación Con Compuestos Similares
- tert-Butyl diethylphosphonoacetate
- Diethyl phosphite
- Phosphoramidates
Comparison: 1-(Diethoxyphosphoryl)butyl acetate is unique due to its specific structural features, such as the butyl acetate backbone and the diethoxyphosphoryl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-Butyl diethylphosphonoacetate has a tert-butyl group instead of a butyl acetate group, leading to different reactivity and applications .
Propiedades
Número CAS |
40568-81-8 |
|---|---|
Fórmula molecular |
C10H21O5P |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylbutyl acetate |
InChI |
InChI=1S/C10H21O5P/c1-5-8-10(15-9(4)11)16(12,13-6-2)14-7-3/h10H,5-8H2,1-4H3 |
Clave InChI |
AOJGLFYWZWHGFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OC(=O)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


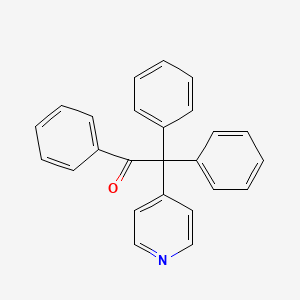
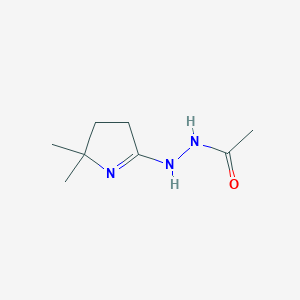
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
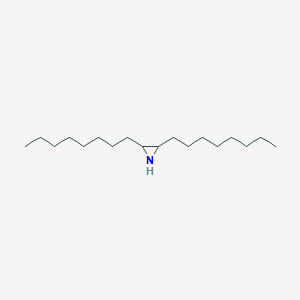
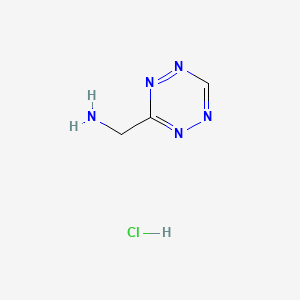
![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
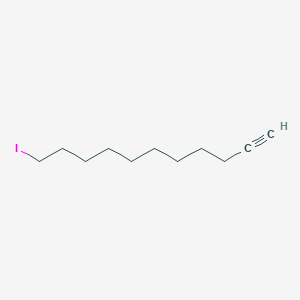
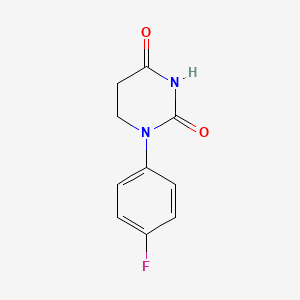
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
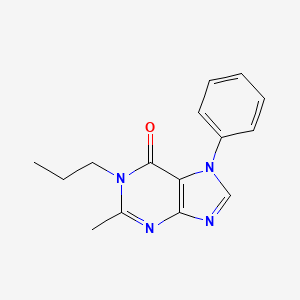
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
